1-Cyclopropyl-1H-1,2,4-triazole is a heterocyclic compound characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. The compound has gained attention due to its unique structure and potential applications in various fields, particularly in medicinal chemistry. Its molecular formula is , and it features a cyclopropyl group attached to the triazole ring. This structural configuration imparts distinct chemical properties and biological activities, making it a subject of interest for research and development.
These reactions are facilitated under specific conditions, often involving solvents such as acetonitrile or dimethylformamide and common reagents like sodium azide or potassium permanganate .
The biological activity of 1-cyclopropyl-1H-1,2,4-triazole has been explored in various studies. It exhibits:
The mechanism of action typically involves interaction with specific biological targets such as enzymes or receptors .
Synthesis of 1-cyclopropyl-1H-1,2,4-triazole can be achieved through various methods:
These synthetic routes can be optimized for yield and purity using techniques such as recrystallization or chromatography .
The applications of 1-cyclopropyl-1H-1,2,4-triazole span multiple fields:
Interaction studies have focused on understanding how 1-cyclopropyl-1H-1,2,4-triazole interacts with biological molecules. These studies often employ techniques such as:
Such studies are crucial for elucidating the pharmacological profile and therapeutic potential of this compound .
Several compounds share structural similarities with 1-cyclopropyl-1H-1,2,4-triazole. Notable examples include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-(Chloromethyl)-1-cyclopropyl-1H-1,2,4-triazole | Contains a chloromethyl group | Enhanced reactivity due to halogen substitution |
| 5-(Bromomethyl)-1-cyclopropyl-1H-1,2,4-triazole | Contains a bromomethyl group | Different reactivity compared to chloromethyl derivative |
| 5-(Hydroxymethyl)-1-cyclopropyl-1H-1,2,4-triazole | Contains a hydroxymethyl group | Potentially increased solubility and biological activity |
| Ethyl 5-methyl-1H-1,2,4-triazole | Methyl substitution on the triazole ring | Variations in biological activity based on methyl group presence |
The uniqueness of 1-cyclopropyl-1H-1,2,4-triazole lies in its specific cyclopropyl substitution which influences its chemical reactivity and biological properties. This compound serves as a versatile scaffold for further modifications aimed at enhancing its therapeutic efficacy .
Recent advances in synthetic chemistry have enabled the efficient integration of cyclopropane rings into 1,2,4-triazole frameworks. One prominent approach involves the reaction of 1,1-cyclopropane dicarboxylic acid with thiosemicarbazide in the presence of phosphorous oxychloride, yielding 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane as a precursor. Subsequent cyclization under alkaline conditions produces the triazole core, with the cyclopropane moiety retained through careful control of reaction stoichiometry.
A study by Al-Masoudi et al. demonstrated the synthesis of 1,1-bis(3-thio-4H-1,2,4-triazol-5-yl)cyclopropane via oxidative cyclization of cyclopropane dicarboxylic acid thiosemicarbazide. This method achieved a 58% yield by refluxing the intermediate with aqueous sodium hydroxide, followed by acidification to precipitate the product. Key spectral data, including IR absorption at 1615 cm⁻¹ (C=N stretching) and NMR signals for cyclopropane protons (δ 0.9–1.1 ppm), confirmed structural integrity.
Virtual molecular docking has further guided the design of bioactive derivatives. For example, compound 5k—a 1,2,4-triazole with oxime ether and cyclopropyl substituents—was synthesized through a multi-step protocol involving nucleophilic substitution and cyclocondensation. Antifungal assays revealed its efficacy against Fusarium graminearum (EC₅₀ = 1.22 μg mL⁻¹), underscoring the role of cyclopropane in enhancing bioactivity.
The shift toward sustainable synthesis has spurred innovations in solvent-free and energy-efficient methods. Ultrasound-assisted cyclization, for instance, reduces reaction times for 1,2,4-triazole formation by 40–60% compared to conventional heating. Mechanochemical grinding of cyclopropane carboxylic acid hydrazides with nitriles in a ball mill yields triazole derivatives without solvents, achieving near-quantitative conversions under ambient conditions.
Alkaline-mediated ring closure represents another green strategy. A 2022 study described the gram-scale synthesis of 3(5)-substituted 1,2,4-triazoles using sodium hydroxide in aqueous ethanol, eliminating toxic catalysts. This method produced alkyl 1,2,4-triazole-5-carboxylates in >85% purity, with the cyclopropane group introduced via post-synthetic alkylation.
Post-synthetic modification of 1-cyclopropyl-1H-1,2,4-triazole derivatives enables precise control over physicochemical properties. Schiff base formation is a widely used strategy; treatment of aminotriazole intermediates with aromatic aldehydes yields azomethine derivatives with tunable electronic profiles. For example, condensation of 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane with p-nitrobenzaldehyde produced a Schiff base exhibiting strong C=N stretching at 1620 cm⁻¹ and nitro group absorptions at 1345–1520 cm⁻¹.
Mannich reactions further expand functionality. Propynylation of triazole-thiol derivatives followed by treatment with formaldehyde and dimethylamine introduces aminoalkyl side chains, as evidenced by IR absorptions at 2120 cm⁻¹ (C≡C) and 1260 cm⁻¹ (C–N). These modifications enhance solubility and enable click chemistry applications.
1-Cyclopropyl-1H-1,2,4-triazole derivatives have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacterial pathogens through multiple mechanisms of action [1] [2] [3]. The cyclopropyl substituent at the nitrogen-1 position of the triazole ring enhances binding affinity to bacterial enzymes and improves membrane penetration properties [4] [5].
Research on 1,2,4-triazole derivatives containing cyclopropyl moieties has revealed potent antibacterial activities with minimum inhibitory concentration values ranging from 0.039 to 3.11 micromolar against various pathogenic bacteria [6] [7]. The most effective compounds exhibit superior activity against methicillin-resistant Staphylococcus aureus compared to standard antibiotics like vancomycin and ciprofloxacin [2].
Against Gram-positive pathogens, cyclopropyl-triazole derivatives have shown exceptional efficacy against Staphylococcus aureus strains, including both methicillin-sensitive and methicillin-resistant variants [3] [8]. Specific derivatives containing the cyclopropyl-triazole scaffold demonstrate minimum inhibitory concentration values as low as 0.039 micrograms per milliliter against Staphylococcus aureus k99 strains [6]. The enhanced activity against Gram-positive bacteria is attributed to the compounds' ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways [9].
Studies have identified that 1,2,4-triazole derivatives bearing cyclopropyl substituents exhibit significant bactericidal effects against Listeria monocytogenes at concentrations of 62.5 micrograms per milliliter [3]. The structure-activity relationship analysis reveals that the cyclopropyl group enhances binding interactions with bacterial enzyme active sites through favorable hydrophobic contacts [5].
The antimicrobial spectrum of cyclopropyl-triazole analogues extends effectively to Gram-negative bacteria, with particularly notable activity against Escherichia coli and Pseudomonas aeruginosa [8] [10] [6]. Compound screening studies have identified derivatives with minimum inhibitory concentration values of 2 micrograms per milliliter against Escherichia coli strains [8]. The mechanism of action involves inhibition of essential bacterial enzymes and disruption of membrane integrity [10].
1-Cyclopropyl-1H-1,2,4-triazole derivatives exhibit potent anticancer activity through selective inhibition of critical protein kinases involved in cellular proliferation, survival, and metastasis [11] [12] [13]. The cyclopropyl moiety enhances binding affinity to kinase active sites and improves selectivity profiles compared to non-substituted triazole analogues [14] [15].
Research has identified 1,2,4-triazole derivatives as highly potent c-Met kinase inhibitors with inhibitory concentration 50 values ranging from 0.24 nanomolar to 31.52 nanomolar [13] [15]. The most effective compound, designated as compound 66, demonstrates exceptional selectivity for c-Met kinase with an inhibitory concentration 50 value of 0.24 nanomolar and corresponding cellular activity of 0.85 nanomolar against EBC-1 cancer cell lines [13].
Triazole compound 63g exhibits significant c-Met kinase inhibitory activity with inhibitory concentration 50 values between 1.57 and 31.52 nanomolar, translating to potent cellular cytotoxicity against HT-29, H460, A549, and MKN-45 cancer cell lines with inhibitory concentration 50 values ranging from 0.031 to 0.14 micromolar [1]. The mechanism involves competitive binding to the adenosine triphosphate binding site of c-Met kinase, resulting in inhibition of downstream signaling pathways critical for cancer cell survival and proliferation [1].
1,2,4-Triazole analogues demonstrate dual inhibitory activity against both c-Met and vascular endothelial growth factor receptor-2 kinases, providing enhanced anticancer efficacy through simultaneous targeting of proliferative and angiogenic pathways [13]. Compound 68d exhibits balanced inhibition with inhibitory concentration 50 values of 0.11 micromolar for c-Met and 0.19 micromolar for vascular endothelial growth factor receptor-2 [13].
The triazole-benzohydrazone hybrid compound 18 shows superior vascular endothelial growth factor receptor-2 inhibitory activity with an inhibitory concentration 50 value of 0.055 micromolar and c-Met inhibition at 0.042 micromolar [13]. This compound demonstrates broad-spectrum antiproliferative efficacy toward melanoma MALME-3M cells with 101.82% growth inhibition and breast cancer MCF7 cells with 85.87% growth inhibition [13].
PIM kinases represent critical therapeutic targets for cancer treatment, and 1,2,4-triazole derivatives have shown exceptional selectivity for PIM-1 and PIM-3 isoforms [1]. Compound 57q demonstrates potent PIM-1 inhibition with an inhibitory concentration 50 value of 7 nanomolar and PIM-3 inhibition at 70 nanomolar, resulting in antiproliferative activity against multiple tumor cell lines with growth inhibition 50 values ranging from 1.48 to 25.4 micromolar [1].
| Compound | Target Kinase | Kinase Inhibitory Concentration 50 | Cellular Activity | Cell Lines Tested |
|---|---|---|---|---|
| Triazole compound 63g | c-Met | 1.57-31.52 nM | 0.031-0.14 μM | HT-29, H460, A549, MKN-45 |
| Triazole compound 66 | c-Met | 0.24 nM | 0.85 nM | EBC-1 |
| Compound 68d | c-Met/VEGFR-2 | 0.11 μM/0.19 μM | Not specified | Not specified |
| Compound 18 | VEGFR-2/c-Met | 0.055 μM/0.042 μM | Growth inhibition >80% | MALME-3M, MCF7 |
| Compound 57q | PIM-1/PIM-3 | 7 nM/70 nM | 1.48-25.4 μM | Multiple tumor lines |
1-Cyclopropyl-1H-1,2,4-triazole derivatives exhibit significant anti-inflammatory activity through modulation of pro-inflammatory and anti-inflammatory cytokine release profiles [16] [17]. The compounds demonstrate selective inhibition of tumor necrosis factor-alpha, interleukin-6, and interferon-gamma while promoting beneficial interleukin-4 and interleukin-10 responses [17].
Research utilizing peripheral blood mononuclear cell culture models has demonstrated that 1,2,4-triazole derivatives containing cyclopropyl substituents significantly reduce tumor necrosis factor-alpha production by 44 to 60 percent at concentrations of 100 micrograms per milliliter [17]. The most effective compounds, designated as 3a and 3c, exhibit dose-dependent tumor necrosis factor-alpha inhibition beginning at 50 micrograms per milliliter concentrations without increasing cytokine levels at lower doses [17].
In vivo studies using inflammation models have identified compound 5, a 1,4-disubstituted 1H-1,2,3-triazole derivative, as demonstrating exceptional anti-inflammatory activity with 78 percent inhibition in formalin-induced paw edema, 77.4 percent inhibition in carrageenan-induced paw edema, and 79.8 percent inhibition in serotonin-induced aseptic arthritis models [16]. The mechanism involves direct modulation of tumor necrosis factor-alpha levels with a 3.48-fold decrease compared to control groups [16].
The anti-inflammatory profile of cyclopropyl-triazole derivatives includes selective modulation of interleukin-6 release patterns [16] [17]. Compound 5 demonstrates an 80.6 percent reduction in interleukin-6 levels, representing a 5.16-fold decrease compared to inflammatory control conditions [16]. This selective interleukin-6 inhibition contributes to the overall anti-inflammatory efficacy by reducing recruitment of inflammatory cells and limiting tissue damage [18].
Specific triazole analogues containing pyridyl substituents, particularly compounds 3a and 3c, do not significantly modulate lipopolysaccharide-induced interleukin-6 levels in peripheral blood mononuclear cell cultures, suggesting selectivity in their anti-inflammatory mechanisms [17]. This selectivity may provide therapeutic advantages by maintaining certain protective immune responses while suppressing pathological inflammation [17].
1,2,4-Triazole derivatives exhibit potent interferon-gamma suppression capabilities, with compounds 3a, 3c, 3e, and 3g demonstrating 44 to 79 percent inhibition of interferon-gamma release at maximum tested concentrations [17]. This interferon-gamma suppression represents an additional beneficial component of the anti-inflammatory mechanism compared to traditional non-steroidal anti-inflammatory drugs, which typically do not significantly affect interferon-gamma release [17].
The structure-activity relationship analysis reveals that the presence of 2-pyridyl substituents in the R1 position enhances tumor necrosis factor-alpha inhibitory activity, while 4-pyridyl substituents combined with phenyl rings improve interferon-gamma suppression capabilities [17].
| Compound | Tumor Necrosis Factor-Alpha Reduction | Interleukin-6 Modulation | Interleukin-4 Enhancement | Interferon-Gamma Reduction | Test Model |
|---|---|---|---|---|---|
| 1,2,4-triazole compound 5 | 71.3% (3.48-fold decrease) | 80.6% (5.16-fold decrease) | 69.2% (3.25-fold increase) | Not specified | In vivo (rats) |
| Triazole compound 3a | 44-60% | No significant change | Not measured | 44-79% | PBMC culture |
| Triazole compound 3c | 44-60% | No significant change | Not measured | 44-79% | PBMC culture |
| Triazole compound 3e | 44-60% | Increased slightly | Not measured | 44-79% | PBMC culture |
1-Cyclopropyl-1H-1,2,4-triazole derivatives demonstrate exceptional antifungal activity against Candida species through selective inhibition of the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase (CYP51), which is essential for ergosterol biosynthesis [19] [20] [4] [21]. The cyclopropyl substituent enhances binding interactions within the enzyme active site and improves antifungal potency compared to non-substituted analogues [4] [5].
Research has identified highly potent 1,2,4-triazole derivatives with exceptional activity against Candida albicans, with minimum inhibitory concentration values as low as 0.00097 micrograms per milliliter [19]. Fluconazole analogue 1n demonstrates 16-fold superior activity compared to fluconazole with a minimum inhibitory concentration of 0.0156 micrograms per milliliter against Candida albicans strains [19].
Triazole compound 3, containing a trifluoromethyl group, exhibits broad-spectrum antifungal activity with minimum inhibitory concentration values ranging from 0.00097 to 0.0156 micrograms per milliliter against Candida albicans, Candida parapsilosis, and Candida tropicalis [19]. This compound demonstrates 64-fold greater potency than both fluconazole and voriconazole against Aspergillus fumigatus with a minimum inhibitory concentration of 1 microgram per milliliter [19].
The primary mechanism of antifungal action involves coordinate bond formation between the triazole nitrogen atoms and the iron center of the heme group within the CYP51 enzyme active site [21] [22]. Molecular docking studies reveal that cyclopropyl-triazole derivatives establish multiple molecular interactions including pi-pi interactions, pi-alkyl contacts, hydrogen bonding, and van der Waals forces with active site residues, stabilizing the ligand-enzyme complex [21].
The CYP51 enzyme inhibition disrupts ergosterol synthesis in fungal cell membranes, leading to accumulation of toxic sterol intermediates and compromised membrane integrity [22]. This mechanism results in fungal cell death through multiple pathways including membrane dysfunction and disruption of essential cellular processes [22].
Cyclopropyl-triazole derivatives demonstrate broad-spectrum activity against multiple Candida species beyond Candida albicans [20] [23] [24]. Voriconazole analogues containing morpholine moieties exhibit minimum inhibitory concentration values ranging from 0.0156 to 0.5 micrograms per milliliter against ten different fungal pathogens, demonstrating superior activity to clinical standards [20].
Clinical susceptibility studies reveal that triazole compounds maintain effective minimum inhibitory concentration values between 0.016 and 1 microgram per milliliter against Candida albicans complex isolates, comparable to posaconazole and voriconazole therapeutic ranges [23] [24]. However, resistance patterns have emerged, with Candida haemulonii showing fluconazole minimum inhibitory concentration values exceeding 64 micrograms per milliliter [23].
| Compound | Candida Species | Minimum Inhibitory Concentration | Comparison to Standard | Mechanism |
|---|---|---|---|---|
| Fluconazole analogue 1n | C. albicans | 0.0156 μg/mL | 16-fold more active than fluconazole | CYP51 inhibition |
| Triazole compound 3 (CF3) | C. albicans, C. parapsilosis, C. tropicalis | 0.00097-0.0156 μg/mL | 64-fold more active vs A. fumigatus | CYP51 inhibition |
| Voriconazole analogue | Multiple Candida species | 0.0156-0.5 μg/mL | Superior to clinical standards | CYP51 inhibition |
| Cyclopropyl-triazole 6f | C. albicans | <0.125 μg/mL | 4-fold more active than fluconazole | CYP51 inhibition |
| Vinyl-triazole 70c | Various fungi | 0.02-0.04 mM | Better than ketoconazole and bifonazole | CYP51 inhibition |
The electronic structure of 1-Cyclopropyl-1H-1,2,4-triazole has been extensively investigated using density functional theory calculations, providing comprehensive insights into its fundamental electronic properties and molecular behavior. Multiple computational studies have employed various theoretical levels to characterize the electronic structure of this triazole-cyclopropyl hybrid system.
Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis set have revealed that 1-Cyclopropyl-1H-1,2,4-triazole exhibits a highest occupied molecular orbital energy of -5.90 eV and a lowest unoccupied molecular orbital energy of -0.80 eV, resulting in a band gap of 5.10 eV [1]. This electronic configuration indicates moderate stability and provides insight into the compound's reactivity patterns. The frontier molecular orbitals demonstrate significant delocalization across the triazole ring system, with the cyclopropyl substituent contributing to unique electronic properties through hyperconjugation and inductive effects [2].
The frontier orbital analysis reveals that the highest occupied molecular orbital is largely localized on the triazole nitrogen atoms, while the lowest unoccupied molecular orbital extends across the entire ring system [3]. This distribution pattern suggests that the compound can function as both electron donor and acceptor, depending on the chemical environment. The molecular orbital energies calculated using various density functional theory methods show consistent trends, with B3LYP/6-311++G(d,p) calculations yielding highest occupied molecular orbital energy of -6.20 eV and lowest unoccupied molecular orbital energy of -1.10 eV [4].
The electronic structure analysis demonstrates that the cyclopropyl substituent significantly influences the charge distribution within the triazole ring system. Natural bond orbital analysis indicates substantial electron delocalization between the cyclopropyl group and the triazole nitrogen atoms [5]. The dipole moment calculated for 1-Cyclopropyl-1H-1,2,4-triazole is 3.20 Debye, reflecting the polar nature of the molecule due to the electronegative nitrogen atoms in the triazole ring [1].
Time-dependent density functional theory calculations have been employed to investigate the electronic excitation properties of triazole-cyclopropyl hybrid systems. These calculations reveal that the compound exhibits electronic transitions in the ultraviolet region, with the lowest energy transition occurring at approximately 4.9 eV [6]. The oscillator strengths associated with these transitions indicate moderate absorption intensity, suggesting potential applications in photochemical processes.
Density functional theory calculations have provided detailed vibrational assignments for 1-Cyclopropyl-1H-1,2,4-triazole, confirming the experimental infrared and Raman spectroscopic data [7]. The calculated vibrational frequencies using B3LYP/6-31G(d,p) show excellent agreement with experimental observations, with characteristic triazole ring stretching modes appearing at 1522 cm⁻¹ and cyclopropyl carbon-hydrogen stretching modes observed at 3020 cm⁻¹ [3].
The structural optimization reveals that the triazole ring maintains planarity, while the cyclopropyl group adopts a conformation that minimizes steric interactions with the heterocyclic ring [8]. The bond lengths and angles calculated theoretically show close correspondence with crystallographic data, validating the computational approach. The carbon-nitrogen bond lengths in the triazole ring range from 1.31 to 1.35 Å, indicating significant aromatic character [9].
| Property | DFT/B3LYP/6-31G(d,p) | DFT/B3LYP/6-311++G(d,p) | TD-DFT/B3LYP/6-31G(d) | Reference |
|---|---|---|---|---|
| HOMO Energy (eV) | -5.90 | -6.20 | -5.80 | [1] [4] [6] |
| LUMO Energy (eV) | -0.80 | -1.10 | -0.90 | [1] [4] [6] |
| Band Gap (eV) | 5.10 | 5.10 | 4.9 | [1] [4] [6] |
| Dipole Moment (Debye) | 3.20 | 2.80 | 3.10 | [1] [4] [6] |
| Bond Length C-N (Å) | 1.32 | 1.31 | 1.33 | [9] [8] |
Molecular docking studies have been extensively performed to investigate the binding interactions of 1-Cyclopropyl-1H-1,2,4-triazole and related triazole-cyclopropyl hybrid systems with various therapeutic targets. These computational investigations provide crucial insights into the molecular recognition patterns and binding mechanisms that govern biological activity.
Molecular docking simulations have demonstrated that triazole-cyclopropyl hybrid systems exhibit strong binding affinity for fungal enzymes, particularly N-myristoyl transferase and dihydrofolate reductase. The 1,2,4-triazole-quinoline hybrid containing a cyclopropyl substituent shows remarkable binding energy of -8.2 kcal/mol with N-myristoyl transferase, forming four crucial hydrogen bonds with amino acid residues SER378, ASN434, ASN152, and GLY455 [10]. The binding affinity corresponds to an inhibition constant of 15.2 μM, indicating potent antifungal activity potential.
The interaction with dihydrofolate reductase reveals a binding energy of -7.9 kcal/mol, with the compound establishing two hydrogen bonds with GLU116 and THR58 residues [10]. The triazole ring serves as a crucial pharmacophore, positioning itself within the active site cavity and forming favorable interactions with the enzyme binding pocket. The cyclopropyl group contributes to the binding specificity through hydrophobic interactions with nearby amino acid residues.
Molecular docking studies have investigated the interaction of cyclopropyl-triazole derivatives with viral enzymes, particularly focusing on coronavirus targets. The compound 4-(cyclopent-1-en-3-ylamino)-5-(2-(4-iodophenyl)hydrazinyl)-4H-1,2,4-triazole-3-thiol demonstrates strong binding affinity (-8.5 kcal/mol) with MERS-CoV helicase nsp13 [11]. The binding interactions involve hydrogen bonding with LYS-5A and ARG-131A residues, positioned within the enzyme's active site groove.
The molecular docking analysis reveals that the triazole ring system plays a critical role in anchoring the compound within the viral enzyme active site. The cyclopropyl substituent contributes to the overall binding geometry by providing favorable van der Waals interactions with hydrophobic amino acid residues surrounding the binding pocket [12].
Comprehensive molecular docking studies have been performed to evaluate the binding interactions of triazole-cyclopropyl hybrid systems with cancer-related targets. Matrix metalloproteinase-2 represents a significant target for anticancer drug development, and 1,2,3-triazole phosphonate derivatives show exceptional binding affinity (-9.1 kcal/mol) with this enzyme [13]. The binding interactions involve π-anion, π-alkyl, and hydrogen bonding mechanisms, with the triazole ring establishing favorable electrostatic interactions within the enzyme active site.
Tubulin represents another crucial anticancer target, and triazolo-linked podophyllotoxin derivatives demonstrate remarkable binding affinity (-8.8 kcal/mol) with the colchicine binding site [14]. The molecular docking analysis reveals that the triazole ring system positions itself optimally within the binding pocket, while the cyclopropyl group contributes to the binding selectivity through specific hydrophobic interactions.
Molecular docking simulations have extensively investigated the binding interactions of triazole-cyclopropyl hybrid systems with bacterial enzymes. Penicillin acylase mutants represent important targets for antibacterial drug development, and 1,2,4-triazole derivatives demonstrate binding energy of -7.6 kcal/mol with these enzymes [15]. The binding interactions involve hydrogen bonding with active site residues, facilitated by the triazole nitrogen atoms.
D-alanine-D-alanine ligase from Yersinia pestis represents another significant antimicrobial target, with triazole derivatives showing binding affinity of -8.0 kcal/mol [15]. The molecular docking analysis reveals that the compound establishes van der Waals interactions and hydrogen bonding with key amino acid residues within the enzyme active site.
| Target Protein | Binding Energy (kcal/mol) | Binding Affinity (μM) | Key Interactions | Reference |
|---|---|---|---|---|
| N-myristoyl transferase | -8.2 | 15.2 | H-bond with SER378, ASN434, ASN152, GLY455 | [10] |
| Dihydrofolate reductase | -7.9 | 18.5 | H-bond with GLU116, THR58 | [10] |
| MERS-CoV helicase nsp13 | -8.5 | 12.8 | H-bond with LYS-5A, ARG-131A | [11] |
| Matrix metalloproteinase-2 | -9.1 | 8.3 | π-anion, π-alkyl, H-bonding | [13] |
| Tubulin | -8.8 | 0.07 | Colchicine site binding | [14] |
Quantitative structure-activity relationship modeling has been extensively applied to triazole-cyclopropyl hybrid systems to establish mathematical relationships between molecular structure and biological activity. These computational approaches provide valuable insights for rational drug design and optimization of therapeutic efficacy.
Multiple linear regression analysis has been successfully employed to develop predictive models for antifungal activity of triazole derivatives containing cyclopropyl substituents. The correlation coefficient (r²) of 0.889 indicates strong predictive capability, with cross-validation (q²) of 0.853 demonstrating model robustness [16]. The key molecular descriptors identified include partial atomic charges for the N1 atom in the triazole ring, C7 carbon in the quinolone nucleus, 4-carbonyl bond length, and ¹³C-NMR chemical shift of the 3-carboxylic acid group.
The external validation of the model yields r²pred of 0.938, confirming excellent predictive performance for new compounds [16]. The quantitative structure-activity relationship equation demonstrates that electron-withdrawing groups on the triazole ring enhance antifungal activity, while hydrophobic substituents at specific positions contribute to improved binding affinity with fungal enzymes.
Genetic algorithm-multiple linear regression investigations have been applied to develop comprehensive quantitative structure-activity relationship models for antimycobacterial activity of triazole-cyclopropyl hybrid systems. The resulting model demonstrates exceptional statistical significance with r² of 0.920, q² of 0.895, and r²pred of 0.884 [17]. The model incorporates six molecular descriptors: AATS7s, nHBint3, minHCsatu, TDB9e, RDF90i, and RDF110s.
The quantitative structure-activity relationship analysis reveals that molecular connectivity indices and radial distribution functions play crucial roles in determining antimycobacterial activity. The cyclopropyl substituent contributes to the overall activity through steric and electronic effects, modifying the molecular topology and influencing drug-target interactions [17].
Three-dimensional quantitative structure-activity relationship modeling using k-Nearest Neighbor-Molecular Field Analysis has been applied to investigate anticancer activity of substituted 1,2,4-triazole derivatives. The model demonstrates strong correlation coefficient (r²) of 0.8713, with internal predictivity (q²) of 0.745 and external predictivity (r²pred) of 0.842 [18]. The molecular field analysis reveals that steric (S1047) and electrostatic (E1002) descriptors contribute significantly to anticancer activity.
The three-dimensional quantitative structure-activity relationship analysis indicates that bulky substituents at specific positions on the triazole ring enhance anticancer activity, while electron-donating groups at certain positions improve selectivity for cancer cell lines [18]. The cyclopropyl substituent provides favorable steric interactions with cancer-related enzyme targets, contributing to enhanced biological activity.
Partial least squares regression has been employed to develop quantitative structure-activity relationship models for herbicidal activity of triazole derivatives. The model demonstrates correlation coefficient (r²) of 0.876, cross-validation (q²) of 0.821, and external validation (r²pred) of 0.856 [19]. The key molecular descriptors include electronic, hydrophobic, and steric parameters that characterize the triazole-cyclopropyl hybrid system.
The quantitative structure-activity relationship analysis reveals that the combination of electronic and steric effects determines herbicidal activity. The cyclopropyl group contributes to the overall activity through conformational constraints and electronic effects, influencing the compound's interaction with plant enzymes [19].
The Hansch-Fujita approach has been applied to investigate the quantitative structure-activity relationship of 1,2,4-triazole derivatives containing cyclopropyl substituents. The correlation coefficient (r) of 0.751 indicates moderate predictive capability, with key descriptors including DELH, ELUMO, log P, and MR [20]. The analysis demonstrates that electron-withdrawing groups enhance biological activity, while changes in molecular volume and hydrophobicity significantly influence drug-target interactions.
The quantitative structure-activity relationship model reveals that the lowest unoccupied molecular orbital energy and molecular refractivity are critical determinants of biological activity. The cyclopropyl substituent contributes to the overall activity profile through electronic effects and steric constraints, modifying the compound's pharmacological properties [20].
| QSAR Method | Target Activity | r² | q² | r²pred | Key Descriptors | Reference |
|---|---|---|---|---|---|---|
| MLR | Antifungal | 0.889 | 0.853 | 0.938 | Partial charges N1, C7; bond length; ¹³C-NMR shift | [16] |
| kNN-MFA | Anticancer | 0.871 | 0.745 | 0.842 | Steric (S1047), electrostatic (E1002) fields | [18] |
| GA-MLR | Antimycobacterial | 0.920 | 0.895 | 0.884 | AATS7s, nHBint3, minHCsatu, TDB9e, RDF90i | [17] |
| PLS | Herbicidal | 0.876 | 0.821 | 0.856 | Electronic, hydrophobic, steric parameters | [19] |
| Hansch-Fujita | Antifungal | 0.751 | 0.712 | 0.698 | DELH, ELUMO, log P, MR | [20] |